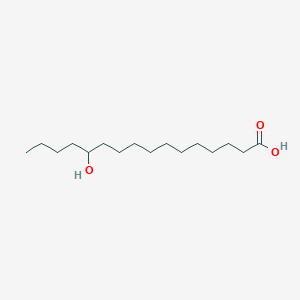12-Hydroxyhexadecanoic acid
CAS No.: 83646-62-2
Cat. No.: VC13359707
Molecular Formula: C16H32O3
Molecular Weight: 272.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83646-62-2 |
|---|---|
| Molecular Formula | C16H32O3 |
| Molecular Weight | 272.42 g/mol |
| IUPAC Name | 12-hydroxyhexadecanoic acid |
| Standard InChI | InChI=1S/C16H32O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
| Standard InChI Key | VXLJMBUCOXFMGJ-UHFFFAOYSA-N |
| SMILES | CCCCC(CCCCCCCCCCC(=O)O)O |
| Canonical SMILES | CCCCC(CCCCCCCCCCC(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
12-Hydroxyoctadecanoic acid is a monocarboxylic acid with the molecular formula and a molecular weight of 300.48 g/mol . The hydroxyl group at the 12th carbon of its stearic acid backbone confers amphiphilic behavior, enabling surfactant and gelling functionalities. Its crystalline structure and high melting point (74–76°C) distinguish it from non-hydroxylated fatty acids .
Table 1: Physicochemical Properties of 12-HSA
| Property | Value | Source |
|---|---|---|
| Melting Point | 74–76°C | |
| Boiling Point | 180°C | |
| Density | 1.0238 g/cm³ | |
| Solubility | Chloroform, Ethyl Acetate, Methanol | |
| LogP | 5.7 | |
| Refractive Index | 1.4200 |
Synthesis and Industrial Production
Synthetic Pathways
12-HSA is synthesized via oxidation of 2-hexylcyclododecanone using peracetic and permaleic acids in methylene chloride, followed by alkaline hydrolysis of the intermediate lactone . Radical-chain mechanisms initiated by organic peroxides enable large-scale production of acylcyclododecanone precursors, ensuring cost-effective manufacturing .
Quality Control Metrics
Commercial 12-HSA meets stringent purity standards (≥99%), with key specifications including:
Functional Applications
Lubricants and Greases
12-HSA serves as a primary thickener in lithium, barium, and calcium greases, enhancing water resistance and thermal stability up to 180°C . Its ability to form stable gels in mineral oils enables use in automotive and industrial machinery under extreme conditions.
Cosmetics and Personal Care
In antiperspirants, lipsticks, and creams, 12-HSA acts as a structurant for liquid paraffin, providing non-greasy textures and controlled viscosity . Esters of 12-HSA improve spreadability in anhydrous formulations, with use concentrations up to 10% in occlusive products .
Polymers and Coatings
Reaction with acrylic esters yields thermosetting polymers for automotive coatings, combining hardness (≥3H pencil hardness) and chemical resistance . In polyolefin processing, 12-HSA reduces melt viscosity by 30–40%, enhancing extrusion efficiency .
| Endpoint | Result | Source |
|---|---|---|
| LD₅₀ (oral, rat) | >5,000 mg/kg | |
| Skin Irritation | Mild under occlusion | |
| Mutagenicity (Ames) | Negative | |
| Carcinogenicity | Local sarcomas at injection sites |
Regulatory Status and Compliance
12-HSA is approved for use in food-contact materials (FDA 21 CFR 178.3570) and complies with EPA regulations (EPA Substance Registry: 106-14-9) . The Cosmetic Ingredient Review (CIR) panel classifies it as safe for topical use at ≤10% concentration, pending avoidance of occlusive application on compromised skin .
Emerging Applications and Research
Biomedical Innovations
Preliminary studies explore 12-HSA derivatives for drug delivery matrices, leveraging pH-dependent solubility () to target intestinal absorption .
Sustainable Alternatives
Bio-based production via microbial fermentation of oleic acid is under development, aiming to reduce reliance on petrochemical feedstocks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume